N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

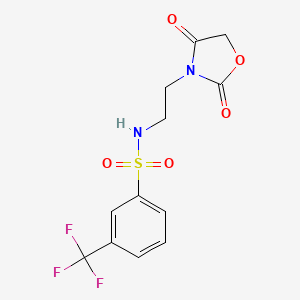

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a 2,4-dioxooxazolidin-3-yl moiety linked via an ethyl chain to a benzenesulfonamide core substituted with a trifluoromethyl group at the 3-position. This structure combines a sulfonamide pharmacophore, known for its role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase), with an oxazolidinone ring, which is associated with antibacterial activity and conformational rigidity .

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O5S/c13-12(14,15)8-2-1-3-9(6-8)23(20,21)16-4-5-17-10(18)7-22-11(17)19/h1-3,6,16H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQKLFBOOIDBRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a trifluoromethyl group and an oxazolidinone moiety. The molecular formula is , and its structural components can be summarized as follows:

- Trifluoromethyl group : Enhances lipophilicity and biological activity.

- Benzenesulfonamide moiety : Known for various pharmacological properties.

- Oxazolidinone ring : Contributes to antibacterial and anti-inflammatory activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the oxazolidinone ring via cyclization.

- Introduction of the trifluoromethyl group through electrophilic aromatic substitution.

- Final coupling with benzenesulfonamide derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

- Antibacterial Effects : Studies have shown that related sulfonamide compounds demonstrate effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with folate synthesis pathways, crucial for bacterial growth .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Compounds with similar frameworks have been noted for their ability to disrupt cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells. In vitro studies have demonstrated that derivatives can inhibit cell proliferation in cancer cell lines .

Anti-inflammatory Properties

The presence of the benzenesulfonamide group is associated with anti-inflammatory activity. Compounds in this class can inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . This property could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies

- Antibacterial Evaluation : A study evaluated various synthesized compounds for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfonamide structure significantly influenced antibacterial potency, with some derivatives showing MIC values below 10 µg/mL .

- Anticancer Activity : Another study focused on the anticancer effects of similar oxazolidinone derivatives. It was found that certain modifications enhanced their efficacy against breast cancer cell lines, suggesting a promising avenue for further research into structure-activity relationships (SAR) .

Summary of Research Findings

Scientific Research Applications

Inhibition of Uric Acid Transport

One of the primary applications of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is as an inhibitor of the urate transporter 1 (URAT1). This mechanism is particularly relevant for treating hyperuricemia and gout, conditions characterized by elevated uric acid levels in the blood.

- Case Study: A study demonstrated that derivatives of trifluoromethyl benzenesulfonamide exhibit potent inhibition of URAT1, leading to decreased serum uric acid concentrations. This effect is crucial for managing gout and preventing recurrent attacks .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, which is a common pathway in many chronic diseases.

- Research Findings: In vitro studies indicated that compounds similar to this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This suggests potential use as an anti-inflammatory agent .

Anticancer Activity

Emerging research suggests that this compound may have anticancer properties through mechanisms involving apoptosis induction in cancer cells.

- Experimental Evidence: In cell line studies, compounds with similar structures have been shown to induce apoptosis in various cancer cell types, indicating a potential role in cancer therapy .

Table 1: Biological Activities of this compound

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and oxazolidinone moieties are susceptible to hydrolysis under acidic or basic conditions:

-

Sulfonamide Hydrolysis :

-

Reagents/Conditions : Concentrated HCl (aq) or NaOH (aq) at elevated temperatures (80–100°C).

-

Products : 3-(Trifluoromethyl)benzenesulfonic acid and 2-(2,4-dioxooxazolidin-3-yl)ethylamine.

-

Mechanism : Acidic conditions protonate the sulfonamide nitrogen, weakening the S–N bond, while bases deprotonate the nitrogen, facilitating nucleophilic attack by water .

-

-

Oxazolidinone Ring Opening :

Reduction Reactions

Reducing agents target the sulfonamide and oxazolidinone functional groups:

Oxidation Reactions

The oxazolidinone ring and ethyl linker are oxidation-prone:

-

Oxazolidinone Oxidation :

-

Ethyl Linker Oxidation :

-

Reagents : CrO₃/H₂SO₄.

-

Products : Acetamide derivatives via C–N bond oxidation.

-

Substitution Reactions

The trifluoromethyl group and sulfonamide nitrogen are key sites:

-

Nucleophilic Aromatic Substitution (NAS) :

-

Sulfonamide Nitrogen Alkylation :

Ring-Opening Reactions

Nucleophiles attack the oxazolidinone ring:

| Nucleophile | Conditions | Products | Mechanism |

|---|---|---|---|

| NH₃ | Ethanol, reflux | Urea derivatives | Ring cleavage via carbamate attack . |

| H₂O | Acidic pH | Ethylene glycol and CO₂ | Hydrolytic ring opening. |

Thermal Decomposition

At temperatures >200°C, the compound undergoes pyrolysis:

-

Mechanism : Radical-mediated cleavage of sulfonamide and oxazolidinone groups.

Comparative Reactivity Table

| Functional Group | Reactivity Toward Hydrolysis | Susceptibility to Reduction | Oxidation Stability |

|---|---|---|---|

| Sulfonamide | High (acid/base) | Moderate (LiAlH₄) | High |

| Oxazolidinone | Moderate (base) | High (NaBH₄) | Low |

| Trifluoromethylbenzene | Low | Low | High |

Mechanistic Insights

-

Electron-Withdrawing Effects : The CF₃ group reduces electron density on the benzene ring, directing electrophiles to the meta position and stabilizing negative charges during nucleophilic reactions .

-

Steric Hindrance : The ethyl linker between the oxazolidinone and sulfonamide limits conformational flexibility, affecting reaction kinetics .

Comparison with Similar Compounds

Key Takeaways

- Structural Advantages: The oxazolidinone ring in the target compound offers rigidity and hydrogen-bonding capacity, while the trifluoromethyl group enhances lipophilicity.

- Synthetic Considerations : Gold-catalyzed methods () could be adapted for efficient asymmetric synthesis.

- Therapeutic Potential: Fluorinated sulfonamides in demonstrate relevance in ion channel modulation, suggesting possible applications for the target compound in pain or inflammation pathways.

Limitations : Direct biological data for the target compound are absent, necessitating further studies on potency, selectivity, and toxicity.

Q & A

What synthetic methodologies are optimal for constructing the oxazolidinone and sulfonamide moieties in this compound?

The synthesis typically involves sequential coupling of the oxazolidinone and sulfonamide groups. Key steps include:

- Oxazolidinone formation : Cyclization of a β-amino alcohol precursor using carbonyldiimidazole (CDI) or phosgene derivatives under anhydrous conditions .

- Sulfonamide coupling : Reacting the oxazolidinone-ethylamine intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .

- Challenges : The trifluoromethyl group may require protection during sulfonylation to avoid side reactions. Purification often involves column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product .

How can researchers validate the structural integrity of this compound, particularly the stereochemistry of the oxazolidinone ring?

- X-ray crystallography : Resolve absolute configuration and confirm ring conformation .

- NMR analysis :

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error .

What in vitro assays are suitable for evaluating this compound’s bioactivity, given its structural similarity to known sulfonamide inhibitors?

- Enzyme inhibition assays :

- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) with EC determination via MTT assay .

How can contradictory data on metabolic stability between in vitro and in vivo models be resolved?

- In vitro microsomal assays : Use liver microsomes (human/rat) with NADPH to identify primary metabolites via LC-MS/MS. The oxazolidinone ring is prone to oxidative cleavage .

- In vivo PK studies : Administer the compound intravenously/orally in rodents and analyze plasma/tissue samples. Discrepancies may arise from species-specific CYP450 isoforms or efflux transporters (e.g., P-gp) .

- Mitigation strategies : Introduce electron-withdrawing substituents to stabilize the oxazolidinone ring or modify the ethyl linker to reduce CYP3A4 affinity .

What computational approaches are effective for predicting binding modes to targets like σ1 receptors or COX-2?

- Molecular docking : Use AutoDock Vina or GOLD to model interactions. The sulfonamide group often forms hydrogen bonds with catalytic residues (e.g., Tyr355 in COX-2) .

- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability. The trifluoromethyl group enhances hydrophobic packing in active sites .

- Free energy calculations : Apply MM/GBSA to rank binding affinities of analogs .

What strategies optimize the pharmacokinetic profile without compromising target affinity?

- LogP adjustment : Introduce polar groups (e.g., hydroxyl, morpholine) to reduce LogP from ~3.5 to <2.5, improving solubility .

- Prodrug design : Mask the sulfonamide as a tert-butyl carbamate to enhance oral bioavailability, with enzymatic cleavage in vivo .

- Metabolic blocking : Replace labile hydrogen atoms in the oxazolidinone ring with deuterium to slow CYP-mediated degradation .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

- Oxazolidinone modifications :

- Sulfonamide substitutions :

What analytical techniques quantify this compound in complex biological matrices?

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 420.1 → 372.1 (quantifier) and 420.1 → 254.0 (qualifier) .

- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (HLB cartridges) to remove phospholipids .

- LOQ : Achieve ≤1 ng/mL in plasma with a 5-µL injection volume .

What interdisciplinary applications exist beyond traditional therapeutic areas?

- Agricultural chemistry : Analogous sulfonamide-oxazolidinone hybrids have shown insecticidal activity by targeting ryanodine receptors (e.g., broflanilide derivatives) .

- Material science : The trifluoromethyl group’s hydrophobicity can stabilize fluorinated polymers for coatings or membranes .

How should researchers address discrepancies in cytotoxicity data across cell lines?

- Mechanistic profiling : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) .

- Check assay conditions : Ensure consistent FBS concentration (10% vs. 2% can alter proliferation rates) and oxygen levels (hypoxia induces false resistance) .

- Synergy studies : Combine with standard chemotherapeutics (e.g., 5-FU) to determine combination indices via Chou-Talalay analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.